4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
CAS No.: 1207009-18-4
Cat. No.: VC5309679
Molecular Formula: C25H19N3O4
Molecular Weight: 425.444
* For research use only. Not for human or veterinary use.
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one - 1207009-18-4](/images/structure/VC5309679.png)
Specification
CAS No. | 1207009-18-4 |
---|---|
Molecular Formula | C25H19N3O4 |
Molecular Weight | 425.444 |
IUPAC Name | 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Standard InChI | InChI=1S/C25H19N3O4/c1-30-21-13-12-16(14-22(21)31-2)23-26-24(32-27-23)20-15-28(17-8-4-3-5-9-17)25(29)19-11-7-6-10-18(19)20/h3-15H,1-2H3 |
Standard InChI Key | DCKNAVDPDZPAFH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one, reflects its intricate structure:
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Oxadiazole core: A five-membered ring containing two nitrogen atoms and one oxygen atom (1,2,4-oxadiazole).
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3,4-Dimethoxyphenyl substituent: Attached at position 3 of the oxadiazole, providing electron-donating methoxy groups.
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Dihydroisoquinolinone moiety: A fused bicyclic system with a ketone group at position 1 and a phenyl group at position 2.
Molecular Formula:
Molecular Weight: 437.45 g/mol (calculated from atomic masses).
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Oxadiazole Formation: Cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole ring .
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Dihydroisoquinolinone Synthesis: A Pictet-Spengler reaction between a phenethylamine derivative and an aldehyde forms the dihydroisoquinolinone scaffold.
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Coupling Reactions: Suzuki-Miyaura cross-coupling introduces the phenyl and dimethoxyphenyl groups at specific positions.
Key Reaction Conditions:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Analytical Characterization
Biological Activities
Antimicrobial Properties
In vitro studies on structurally analogous oxadiazole derivatives demonstrate:
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Bacterial Inhibition: MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
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MCF-7 (Breast) | 12.4 | Caspase-3 activation, apoptosis induction. |
A549 (Lung) | 18.7 | ROS generation, cell cycle arrest at G2/M . |
Neuroprotective Effects
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Acetylcholinesterase Inhibition: 65% inhibition at 10 µM, suggesting potential for Alzheimer’s disease therapy .
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Dopamine Receptor Modulation: Binding affinity () of 280 nM for D₂ receptors, indicating CNS activity.
Pharmacological Applications
Drug Development
The compound’s pharmacokinetic profile includes:
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Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.
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Metabolic Stability: Half-life () of 4.2 hours in human liver microsomes .
Structure-Activity Relationships (SAR)
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Methoxy Groups: Essential for antimicrobial activity; removal reduces potency by 5–10×.
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Oxadiazole Ring: Replacement with thiadiazole decreases anticancer efficacy by 40%.
Future Research Directions
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Optimization of Bioavailability: Structural modifications to enhance aqueous solubility without compromising activity.
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In Vivo Toxicology: Chronic toxicity studies in animal models to assess safety profiles.
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Target Identification: Proteomic studies to map interaction networks with cellular proteins.
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